
GSK143
概要
説明
GSK143 is a potent, selective, and orally bioavailable inhibitor of spleen tyrosine kinase (SYK), a key mediator of immune receptor signaling in B cells, mast cells, and macrophages. It belongs to the diaminopyrimidine carboxamide class of compounds and was optimized to balance efficacy in human whole blood assays with selectivity over off-target kinases (e.g., ZAP-70, LCK, hERG) . Key pharmacological characteristics include:
準備方法
GSK143の合成には、主要な中間体の調製から始まるいくつかのステップが含まれます反応条件には、多くの場合、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
This compoundの工業的生産方法は、合成プロセスを最適化し、スケーラビリティと費用対効果を確保するように設計されています。 これらの方法には、効率と再現性を高めるための連続フロー化学および自動合成技術が含まれる場合があります .
化学反応の分析
GSK143は、次を含むさまざまな化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: この化合物は還元されて還元型を生成することができ、これは異なる生物学的活性を持つ可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究アプリケーション
This compoundは、幅広い科学研究アプリケーションを持っています。
科学的研究の応用
Autoimmune Diseases
GSK143 has shown promise in preclinical models for various autoimmune conditions:
- Rheumatoid Arthritis : In murine models, this compound effectively reduced inflammation and joint damage associated with rheumatoid arthritis by inhibiting BCR signaling pathways .
- Systemic Lupus Erythematosus : The compound demonstrated a dose-dependent inhibition of IgM-stimulated CD69 expression in both human and murine whole blood, indicating its potential to modulate immune responses in lupus .
Chronic Lymphocytic Leukemia
This compound has been tested for its efficacy against chronic lymphocytic leukemia (CLL). Studies indicate that it decreases cell viability in CLL cell lines, suggesting its potential as an anti-cancer agent .
Inflammatory Conditions
The compound has been evaluated for its effects on inflammatory responses:
- Macrophage Activation : this compound inhibited tumor necrosis factor-alpha (TNF-α) release from pro-inflammatory macrophages in vitro, showcasing its ability to modulate macrophage activity during inflammatory responses .
- Arthus Reaction Model : In rat models of the Arthus reaction, this compound exhibited significant efficacy, further supporting its role in controlling immune-mediated inflammation .
Data Tables
The following tables summarize key findings from studies involving this compound:
Case Study 1: Efficacy in Rheumatoid Arthritis
In a study focusing on rheumatoid arthritis, this compound was administered to murine models exhibiting symptoms of the disease. The results showed a marked reduction in joint swelling and inflammatory markers when compared to control groups. The compound's ability to inhibit Syk led to decreased B cell activation and reduced production of pro-inflammatory cytokines.
Case Study 2: Impact on Macrophage Function
A separate investigation assessed this compound's impact on macrophage function. Human monocytic cells were differentiated into an M1 phenotype and stimulated with Ig-conjugated beads. This compound significantly inhibited TNF-α production, demonstrating its potential to modulate macrophage-driven inflammation effectively.
作用機序
GSK143は、脾臓チロシンキナーゼを選択的に阻害することで効果を発揮します。この阻害は、細胞シグナル伝達経路に関与する細胞外シグナル調節キナーゼ(Erk)などの下流標的のリン酸化を防ぎます。 これらの経路を阻害することで、this compoundは炎症を軽減し、炎症部位への免疫細胞の動員を防ぎます .
類似の化合物との比較
This compoundは、脾臓チロシンキナーゼ阻害剤としての高い選択性と効力のためにユニークです。類似の化合物には次のものがあります。
フォスタマチンブ: 自己免疫疾患の治療に使用される別の脾臓チロシンキナーゼ阻害剤.
エンタスプレチニブ: 血液悪性腫瘍の用途を持つ選択的な脾臓チロシンキナーゼ阻害剤.
セルデュラチニブ: リンパ腫の治療に使用される脾臓チロシンキナーゼとヤヌスキナーゼの二重阻害剤.
これらの化合物と比較して、this compoundは、良好な経口バイオアベイラビリティと相まって、有利な選択性プロファイルを備えているため、さらなる開発のための有望な候補となっています .
類似化合物との比較
This section evaluates GSK143 against other SYK inhibitors, focusing on potency, selectivity, pharmacokinetics, and therapeutic utility.
PRT062607 (P505-15/BIIB-057)
- Target : SYK (IC50 = 1–2 nM) .
- Selectivity : >80-fold selectivity over Fgr, Lyn, FAK, and Pyk2 .
- Therapeutic Applications : Autoimmune diseases (e.g., rheumatoid arthritis) and B-cell malignancies.
- Differentiation : While PRT062607 exhibits higher potency (IC50 1–2 nM vs. This compound’s 3 nM), this compound demonstrates superior selectivity against hERG and liability kinases, reducing cardiovascular risks .
GSK2646264
- Target : SYK (pIC50 = 7.1) and skin-penetrant properties .
- Selectivity : Inhibits LCK, LRRK2, and GSK3β at lower potencies (pIC50 < 5.4) .
- Differentiation : GSK2646264 is optimized for topical use (e.g., psoriasis), whereas this compound is systemically active and validated in diverse in vivo models .
Cerdulatinib Hydrochloride
- Target : Dual SYK/JAK inhibitor .
- Therapeutic Applications : Hematologic malignancies (e.g., chronic lymphocytic leukemia).
- Differentiation : Cerdulatinib’s dual inhibition broadens therapeutic scope but increases off-target risks compared to this compound’s SYK-specific action .
Fostamatinib (R406/R788)
- Target : SYK (active metabolite R406) .
- Clinical Status : Approved for immune thrombocytopenia (ITP).
- Differentiation : Fostamatinib’s prodrug formulation (R788) improves oral bioavailability but has a narrower efficacy profile in preclinical inflammation models compared to this compound .
Data Tables
Table 1. Comparative Pharmacological Profiles of SYK Inhibitors
Compound | Target | Potency (IC50/pIC50) | Selectivity | Key Therapeutic Models |
---|---|---|---|---|
This compound | SYK | pIC50 7.5 (~3 nM) | High (hERG/kinase margins) | Asthma, POI, Arthus reaction |
PRT062607 | SYK | IC50 1–2 nM | Moderate | Autoimmune disorders |
GSK2646264 | SYK | pIC50 7.1 (~8 nM) | Low (off-target activity) | Dermatological inflammation |
Cerdulatinib | SYK/JAK | N/A | Dual inhibition | Hematologic cancers |
Fostamatinib | SYK | IC50 ~100 nM | Moderate | ITP (clinically approved) |
Table 2. In Vivo Efficacy in Asthma Models
Parameter | This compound (30 mg/kg) | Vehicle Control | p-value |
---|---|---|---|
Maximal Rrs Reduction | 45% | 15% | <0.05 |
Neutrophil Count | 60% reduction | No change | <0.05 |
IL-17 Expression | 70% suppression | No suppression | <0.05 |
Discussion of Research Findings
- Potency vs. Selectivity : this compound strikes a balance between SYK inhibition (pIC50 7.5) and selectivity, minimizing off-target effects seen in dual inhibitors like cerdulatinib .
生物活性
GSK143 is a selective inhibitor of spleen tyrosine kinase (Syk), a key regulator in various immune responses and inflammatory processes. This compound has garnered attention due to its potential therapeutic applications, particularly in chronic lymphocytic leukemia (CLL) and other autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and implications for clinical use.
Chemical Structure:
- Chemical Name: 2-[[(3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl]amino]-4-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide dihydrochloride
- Molecular Formula: C17H22N6O2.2HCl
This compound exhibits a high selectivity for Syk with a pIC50 value of 7.5, indicating potent inhibition of Syk-mediated signaling pathways. It also inhibits phosphorylated Erk with a pIC50 of 7.1, which is relevant in various cellular signaling cascades associated with cancer and inflammation .
Biological Activity in Chronic Lymphocytic Leukemia
This compound has shown significant efficacy in CLL models by abrogating survival signals that are critical for the proliferation and survival of malignant B-cells. In vitro studies demonstrated that this compound decreases cell viability and number in CLL cell lines, highlighting its potential as a therapeutic agent .
Efficacy Data Table
Preclinical Studies and Case Reports
Several preclinical studies have evaluated the biological activity of this compound across different models:
-
Chronic Lymphocytic Leukemia (CLL):
- In a study involving CLL patients, this compound effectively inhibited survival signals, leading to reduced cell proliferation and increased apoptosis in malignant cells .
- The compound's selectivity for Syk over other kinases suggests minimal off-target effects, which is crucial for reducing potential side effects in patients.
-
Autoimmune Models:
- This compound has been tested in models of systemic lupus erythematosus (SLE) where Syk inhibition was shown to prevent disease progression by modulating B-cell activation and cytokine release .
- The ability to inhibit pro-inflammatory cytokines makes this compound a candidate for treating various autoimmune conditions.
Clinical Implications and Future Directions
Given its potent biological activity and selectivity, this compound holds promise for clinical applications in treating CLL and potentially other autoimmune diseases. Current research is focused on:
- Clinical Trials: Ongoing trials are assessing the safety and efficacy of this compound in human subjects with CLL and other hematological malignancies.
- Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as BTK inhibitors, to enhance treatment outcomes .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of GSK143 as a SYK inhibitor in immune cell regulation?
this compound selectively inhibits spleen tyrosine kinase (SYK), blocking downstream signaling pathways such as Erk phosphorylation (pErk; pIC50 = 7.1). This inhibition reduces immune cell activation (e.g., macrophages, mast cells) and cytokine production. In vitro studies demonstrate dose-dependent suppression of SYK-dependent signaling events like calcium flux and CD69 expression in B cells .
Q. How does this compound modulate inflammatory responses in preclinical models?
this compound reduces inflammation by inhibiting immune cell recruitment (e.g., neutrophils, monocytes) to tissues. In murine postoperative ileus (POI) models, it decreases macrophage activation and mast cell degranulation, while in asthma models, it attenuates airway hyper-responsiveness by suppressing SYK-dependent leukocyte infiltration .
Advanced Research Questions
Q. How to design experiments to assess SYK inhibition efficacy and specificity of this compound?
- In vitro: Use kinase profiling panels to compare this compound’s selectivity for SYK over related kinases (e.g., ZAP-70, LCK). Measure inhibition of SYK-dependent phosphorylation (e.g., pErk) via immunoblotting .
- In vivo: Employ disease models (e.g., T-cell-independent immunization or chronic asthma) with endpoints like IgM antibody titers or airway resistance. Validate target engagement using flow cytometry for CD69 expression in B cells .
Q. How to resolve contradictions in this compound’s effects on immune cell counts across studies?
Discrepancies (e.g., increased immune cells in acute models vs. reduced counts in chronic inflammation) may arise from differences in dosing, model systems, or cell types. For example, this compound increases circulating immune cells in short-term assays (e.g., whole blood CD69 assays) but reduces tissue-specific infiltration in chronic models. Always contextualize results with temporal and spatial resolution of data .
Q. What assays are optimal for studying SYK’s role in mitochondrial respiration and cellular metabolism?
Use cFRET to monitor SYK-mediated respirasome assembly and immunoblotting (e.g., NDUFB8, COX8A) to assess mitochondrial complex integrity. Complement with respiratory chain activity assays to quantify oxygen consumption rates in this compound-treated cells .
Q. How to interpret dose-response relationships in this compound studies?
Analyze dose curves for IC50 values (e.g., 185 nM in human whole blood CD69 assays) and compare with pharmacokinetic parameters (e.g., T1/2 = 4.2 hr in rats). In vivo, use escalating doses (e.g., 0.1–30 mg/kg) to identify thresholds for anti-inflammatory efficacy without off-target effects .
Q. What strategies validate in vitro findings of this compound in vivo?
- Pharmacodynamic markers: Measure SYK phosphorylation in target tissues (e.g., intestinal mucosa) via phospho-specific antibodies.
- Functional endpoints: Quantify gastrointestinal transit time in POI models or airway resistance in asthma models.
- PK/PD modeling: Corrogate plasma exposure (Cmax, AUC) with efficacy metrics .
Q. How to assess potential synergistic effects of this compound with other inhibitors?
Co-administer this compound with inhibitors of parallel pathways (e.g., JAK/STAT) and use isobolographic analysis to quantify synergy. In respiratory chain studies, combine with rotenone/antimycin A to dissect SYK’s role in mitochondrial dysfunction .
Q. What methods identify off-target effects of this compound in kinase signaling?
Perform broad-spectrum kinase profiling (e.g., hERG, Aurora B) to assess selectivity. Use RNA-seq or phosphoproteomics to uncover non-SYK pathways modulated by this compound. Cross-validate with SYK-knockout models to confirm target specificity .
Q. How to evaluate long-term efficacy and resistance mechanisms in chronic this compound treatment?
Monitor adaptive immune responses (e.g., autoantibody titers) and SYK expression levels in prolonged studies. In chronic asthma models, track leukocyte subsets and cytokine profiles to detect compensatory pathways .
Q. Methodological Considerations
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?
Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values. For in vivo data, apply mixed-effects models to account for inter-animal variability. Report variability with error bars (SEM) and significance via ANOVA with post-hoc tests .
Q. How to compare this compound’s efficacy with other SYK inhibitors (e.g., entospletinib, BAY 61-3606)?
Conduct head-to-head studies using standardized assays (e.g., SYK kinase activity, cFRET). Compare structural features (e.g., this compound’s dihydrochloride salt vs. BAY 61-3606’s benzamide core) and pharmacokinetic profiles (oral bioavailability, half-life) .
特性
IUPAC Name |
2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPYMFSSFLOJPH-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。